molecular formula C5H3NOS B12070647 2-Thiophenecarbonitrile, 5-hydroxy- CAS No. 550379-22-1

2-Thiophenecarbonitrile, 5-hydroxy-

Cat. No.: B12070647
CAS No.: 550379-22-1
M. Wt: 125.15 g/mol
InChI Key: JJJDHCHBIRQYQH-UHFFFAOYSA-N
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Description

2-Thiophenecarbonitrile, 5-hydroxy- is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both a hydroxyl group and a nitrile group on the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbonitrile, 5-hydroxy- typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 2-thiophenecarbonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of 2-Thiophenecarbonitrile, 5-hydroxy- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbonitrile, 5-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenecarbonitrile, 5-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarbonitrile, 5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarbonitrile, 5-hydroxy- is unique due to the presence of both hydroxyl and nitrile groups on the thiophene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

CAS No.

550379-22-1

Molecular Formula

C5H3NOS

Molecular Weight

125.15 g/mol

IUPAC Name

5-hydroxythiophene-2-carbonitrile

InChI

InChI=1S/C5H3NOS/c6-3-4-1-2-5(7)8-4/h1-2,7H

InChI Key

JJJDHCHBIRQYQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)O)C#N

Origin of Product

United States

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